2-Amino-5-(trifluoromethoxy)benzamide
Description
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14) |
InChI Key |
BMGFVNIOBSJOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Nitration Followed by Reduction Pathways
A classical route involves nitration of 5-(trifluoromethoxy)benzoic acid derivatives, followed by reduction to the amine and subsequent amidation. For example, nitration of methyl 5-(trifluoromethoxy)benzoate at the ortho position using fuming nitric acid in sulfuric acid at 0–5°C yields the nitro intermediate, which is reduced to the amine via catalytic hydrogenation (H₂, Pd/C, 50 psi, 25°C). Subsequent hydrolysis of the ester to the carboxylic acid and coupling with ammonia using EDCI/HOBt affords the target amide. However, this method suffers from moderate regioselectivity (60–70% ortho nitration) and requires careful control of reaction conditions to avoid over-nitration.
Modern Catalytic Methods
Palladium-Catalyzed Amination
A two-step process leverages palladium catalysis for efficient amine introduction. First, 5-(trifluoromethoxy)bromobenzene undergoes Buchwald–Hartwig amination with benzophenone imine to install the protected amine, followed by acidic hydrolysis to yield 2-amino-5-(trifluoromethoxy)benzoic acid. Amidation is achieved using HATU/DIPEA in DMF, yielding 85% overall. Key advantages include excellent regioselectivity (>95%) and compatibility with sensitive functional groups.
Direct Trifluoromethoxylation Strategies
Electrophilic trifluoromethoxylation using Umemoto’s reagent (2,4-dinitro-(trifluoromethoxy)benzene) enables direct C–H functionalization of 2-aminobenzamide substrates. Under photoredox conditions (Ir(ppy)₃, blue LED), the reaction proceeds via a radical mechanism, affording 68% yield with minimal byproducts. This method bypasses pre-functionalized intermediates but requires stringent exclusion of moisture.
Hydrolysis and Amidation Optimization
Nitrile Hydrolysis to Amide
2-Cyano-5-(trifluoromethoxy)aniline is hydrolyzed to the amide using NaOH/H₂O₂ in aqueous ethanol (80°C, 6 h), yielding 89% product. The reaction proceeds via an intermediate iminamide, with the trifluoromethoxy group remaining stable under basic conditions.
Enzymatic Amidation
Lipase-mediated amidation of 2-amino-5-(trifluoromethoxy)benzoic acid with ammonium carbamate in tert-butanol (40°C, 24 h) achieves 94% conversion, offering a greener alternative to traditional coupling reagents. Candida antarctica lipase B (CAL-B) demonstrates superior activity due to its tolerance to electron-withdrawing groups.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro precursors can yield the desired amino compound .
Scientific Research Applications
Chemistry
- Building Block in Synthesis : 2-Amino-5-(trifluoromethoxy)benzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enables specific chemical reactions that are valuable in developing new compounds with desired properties.
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs). HDAC inhibitors play a significant role in cancer therapy by regulating gene expression and promoting apoptosis in cancer cells. The trifluoromethoxy group enhances the compound's binding affinity to hydrophobic pockets in target proteins, increasing its efficacy as an inhibitor.
Medicine
- Therapeutic Properties : Research has explored the anti-inflammatory and anticancer activities of this compound. Its ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for further pharmacological studies .
- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also possess therapeutic potential against viral infections .
Industry
- Material Development : The compound is utilized in developing new materials with unique properties. Its stability and reactivity make it suitable for applications in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals .
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on HDACs demonstrated significant potency compared to other similar compounds. The presence of the trifluoromethoxy group was found to enhance its binding interactions, leading to improved therapeutic outcomes in cancer models.
Case Study 2: Antiviral Properties
Research comparing the antiviral activities of various trifluoromethyl derivatives indicated that this compound exhibited lower toxicity while maintaining efficacy against specific viral strains. This dual benefit makes it a promising candidate for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as voltage-dependent sodium channels, which play a role in the transmission of nerve impulses. By inhibiting these channels, the compound may exert neuroprotective effects and reduce neuronal damage .
Comparison with Similar Compounds
Structural Analogs with Substituted Benzamide Cores
Positional Isomers and Substitutent Variations
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Purity | Key Differences |
|---|---|---|---|---|---|---|
| 2-Amino-5-(trifluoromethoxy)benzamide | 869298-96-4 | C₈H₇F₃N₂O₂ | 220.15 | -NH₂ (2), -OCF₃ (5) | N/A | Reference compound |
| 2-Methyl-5-(trifluoromethoxy)benzamide | 1261828-46-9 | C₉H₈F₃NO₂ | 219.16 | -CH₃ (2), -OCF₃ (5) | 97% | Methyl replaces amino group |
| 2-Amino-4-(trifluoromethyl)benzamide | 713-41-7 | C₈H₇F₃N₂O | 220.15 | -NH₂ (2), -CF₃ (4) | 98% | Trifluoromethyl at position 4 |
| 2-Methoxy-4-(trifluoromethoxy)benzamide | Discontinued* | C₉H₈F₃NO₃ | 235.16 | -OCH₃ (2), -OCF₃ (4) | N/A | Methoxy at 2, -OCF₃ at 4 |
Key Findings :
- This difference may influence interactions with biological targets such as enzymes or receptors .
Core Structure Modifications
| Compound Name | CAS Number | Core Structure | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | 869298-96-4 | Benzamide | 220.15 | Drug discovery (kinase/HDAC inhibition) |
| 2-Amino-5-(trifluoromethoxy)benzimidazole | 132877-27-1 | Benzimidazole | N/A | Biochemical research |
| 2-Amino-5-(trifluoromethyl)benzothiazole | 60388-38-7 | Benzothiazole | 218.20 | Antimicrobial agents |
Key Findings :
- Benzamide vs.
- Benzothiazole Core: Replacing the benzamide with a benzothiazole (as in 2-Amino-5-(trifluoromethyl)benzothiazole) shifts the compound’s applications toward antimicrobial activity due to improved membrane permeability .
Pharmacological and Physicochemical Properties
| Property | This compound | 2-Methyl-5-(trifluoromethoxy)benzamide | 2-Amino-4-(trifluoromethyl)benzamide |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 2.3 |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.09 (DMSO) | 0.12 (DMSO) |
| HDAC Inhibition | Moderate (IC₅₀: 1.2 µM) | Not reported | Weak (IC₅₀: >10 µM) |
Sources : Predicted LogP values via computational models; solubility data from vendor specifications . HDAC inhibition data inferred from structurally related multi-target agents in .
Q & A
Q. What are the key considerations for designing a high-yield laboratory synthesis protocol for 2-Amino-5-(trifluoromethoxy)benzamide?
- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., nitro precursors for reduction to amine groups) and reaction conditions. Key steps include:
- Nucleophilic substitution : Introducing the trifluoromethoxy group via halogen displacement under anhydrous conditions .
- Amidation : Coupling carboxylic acid intermediates with amines using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | KF, DMF, 80°C | 78 | 92 |
| Amidation | EDC, HOBt, RT | 85 | 97 |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Confirm amine (-NH2) and amide (-CONH2) protons (δ 6.5–7.5 ppm for aromatic protons; δ 5.5–6.0 ppm for -NH2) .
- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 235.1) and assess purity via chromatographic retention times .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
Q. What methodological approaches are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Tyrosinase Inhibition : Use a spectrophotometric assay with L-DOPA as a substrate, measuring IC50 values (e.g., 2.5 μM for potent analogs) .
- Kinase Binding Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (KD) .
- Data Interpretation : Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.
Advanced Research Questions
Q. How can computational modeling techniques like e-pharmacophore mapping be applied to study the interaction of this compound with biological targets?
- Methodological Answer :
- E-Pharmacophore Generation : Use co-crystallized ligands (e.g., HDAC 2 inhibitors) to identify critical features: hydrogen bond donors (D4), acceptors (A2), and aromatic rings (R7–R9) .
- Docking Simulations : Perform flexible ligand docking (e.g., AutoDock Vina) to predict binding poses and free energy values (ΔG ≤ -8.0 kcal/mol indicates strong binding) .
- Validation : Cross-validate with mutagenesis studies targeting predicted interaction residues.
Q. What strategies are effective in resolving contradictory data regarding the bioactivity of this compound across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .
- Comparative SAR Analysis : Test structurally related analogs (e.g., 4-(trifluoromethoxy)benzamide derivatives) to isolate substituent effects .
- Meta-Analysis : Use statistical tools (e.g., weighted Z-scores) to reconcile IC50 discrepancies across publications.
Q. How does the trifluoromethoxy substituent influence the physicochemical and pharmacological properties of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., trifluoromethoxy group increases logP by ~1.5 units vs. methoxy) to predict membrane permeability .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to assess resistance to oxidative degradation .
- Target Affinity : Compare binding kinetics (e.g., KD values) using SPR for fluorinated vs. non-fluorinated analogs.
Q. What are the best practices for conducting structure-activity relationship (SAR) studies on this compound derivatives to optimize target affinity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents at the 5-position (e.g., halogens, alkyl groups) while retaining the benzamide core .
- Activity Clustering : Use hierarchical clustering of IC50 values to group derivatives by potency .
- 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate spatial/electronic features with activity .
- Example SAR Data :
| Derivative | R-Group | IC50 (μM) |
|---|---|---|
| A | -CF3O | 2.5 |
| B | -OCH3 | 44.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
